molecular formula C33H50O5 B1631906 3-Epidehydropachymic acid CAS No. 168293-15-0

3-Epidehydropachymic acid

Cat. No.: B1631906
CAS No.: 168293-15-0
M. Wt: 526.7 g/mol
InChI Key: RWIALJIVPUCERT-ROLXBSRMSA-N
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Mechanism of Action

Target of Action

3-Epidehydropachymic acid, a lanostane triterpenoid, has been found to exhibit cytotoxic effects against the human acute monocytic leukemia cell line THP-1 . This suggests that the primary targets of this compound are likely to be components of the cellular machinery involved in the survival and proliferation of these cells.

Mode of Action

Its cytotoxic effects against the thp-1 cell line suggest that it may interact with its targets to induce cell death or inhibit cell proliferation

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its cytotoxic effects on the THP-1 cell line, it is plausible that it may influence pathways related to cell survival, apoptosis, or cell cycle regulation

Result of Action

The primary known result of this compound’s action is its cytotoxic effect on the THP-1 cell line . This suggests that it may have potential therapeutic applications in the treatment of acute monocytic leukemia.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Epidehydropachymic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives often exhibit enhanced biological activities and are used in further research and development .

Comparison with Similar Compounds

Uniqueness: 3-Epidehydropachymic acid is unique due to its specific structural features, such as the presence of an acetoxy group at the 3-position and a hydroxy group at the 16-position. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development .

Properties

IUPAC Name

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27-,28+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIALJIVPUCERT-ROLXBSRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312385
Record name 3-Epidehydropachymic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168293-15-0
Record name 3-Epidehydropachymic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168293-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Epidehydropachymic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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